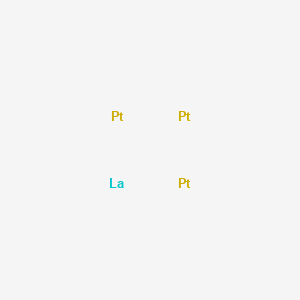
Lanthanum--platinum (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum–platinum (1/3) is a compound consisting of lanthanum and platinum in a 1:3 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum–platinum (1/3) can be synthesized using various methods. One common approach involves the impregnation of lanthanum nitrate and chloroplatinic acid onto a support material, followed by reduction under hydrogen gas flow . The reaction conditions typically include high temperatures and controlled atmospheres to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the preparation of lanthanum–platinum (1/3) often involves large-scale impregnation techniques. The use of high-surface-area supports, such as activated carbons or metal oxides, is common to maximize the dispersion of platinum particles . The reduction process is carefully controlled to achieve the desired particle size and distribution.
Chemical Reactions Analysis
Oxygen Reduction Reactions (ORR)
Platinum-rare earth alloys like Pt₅La exhibit superior stability and activity in ORR for fuel cells. For example, Pt₅La demonstrated:
-
Turnover frequency (TOF) : Up to 24.4 mol H₂·mol Pd⁻¹·min⁻¹ in hydrazine-borane methanolysis .
-
Durability : Retained performance after 30,000 fuel-cell cycles .
While LaPt₃-specific data is unavailable, lanthanum’s ability to alter platinum’s electronic structure (via ligand effects or electron transfer) suggests enhanced ORR activity compared to pure platinum .
Hydrogen Release from Hydrazine-Borane (HB)
Palladium-lanthanum oxide (Pd/La₂O₃) catalysts have been studied for HB methanolysis, achieving H₂ release rates dependent on Pd loading . Though not directly applicable to LaPt₃, this highlights rare earth metals’ role in stabilizing metal nanoparticles and enhancing catalytic sites.
Research Findings and Mechanistic Insights
Scientific Research Applications
Lanthanum–platinum (1/3) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of lanthanum–platinum (1/3) primarily involves its catalytic properties. The compound facilitates chemical reactions by providing active sites for reactants to interact. The platinum component plays a crucial role in the catalytic activity, while the lanthanum component enhances the stability and dispersion of the platinum particles . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Lanthanum hexaaluminate: Similar to lanthanum–platinum (1/3), lanthanum hexaaluminate is used in high-temperature catalytic applications.
Platinum-doped cerium oxide: This compound is also used in catalytic processes and shares some similarities with lanthanum–platinum (1/3) in terms of its catalytic properties.
Uniqueness
Lanthanum–platinum (1/3) is unique due to its specific combination of lanthanum and platinum, which provides a balance of catalytic activity and stability. The 1:3 ratio of lanthanum to platinum allows for optimal dispersion of platinum particles, enhancing the overall catalytic performance .
Properties
CAS No. |
12136-52-6 |
|---|---|
Molecular Formula |
LaPt3 |
Molecular Weight |
724.2 g/mol |
IUPAC Name |
lanthanum;platinum |
InChI |
InChI=1S/La.3Pt |
InChI Key |
KJGIFUYSPIXUAD-UHFFFAOYSA-N |
Canonical SMILES |
[La].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















